(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
Description
Historical Development of Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core was first synthesized in 1908 via the reaction of diphenylhydrazone with pyridine in the presence of iodine, as documented by Ortoleva. Early derivatives focused on aromatic substitutions, but the 1960s marked a turning point with the exploration of their biological activities. The scaffold’s structural similarity to purine bases prompted investigations into kinase inhibition and anticancer applications. By the 2000s, advances in combinatorial chemistry enabled systematic derivatization, such as the introduction of sulfone and thiophene groups to modulate pharmacokinetic properties.
Key milestones include:
Significance in Medicinal Chemistry Research
Pyrazolo[3,4-b]pyridines exhibit broad bioactivity due to their ability to mimic purine nucleotides and interact with ATP-binding pockets. The compound features three strategic modifications:
- Tetrahydrothiophene sulfone group : Enhances solubility and metabolic stability.
- Thiophene ring : Improves π-π stacking with aromatic residues in target proteins.
- Pyrrolidinyl methanone : Introduces conformational rigidity for selective kinase binding.
Table 1 : Biological Activities of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| C03 | TRKA kinase | 56 nM | |
| 2g | MRSA/P. aeruginosa | 2–4 μg/mL | |
| Anti-TB lead | Mycobacterium tuberculosis | 0.5 μM |
These derivatives demonstrate efficacy across cancer, infectious diseases, and cardiovascular disorders, validating the scaffold’s versatility.
Current Research Status and Knowledge Gaps
Recent studies highlight two synthesis strategies for the title compound:
- Vilsmeier-Haack-Arnold reaction : Forms the pyridine core via cyclization of chloro intermediates.
- Copper(II)-catalyzed [3 + 3] cycloaddition : Achieves 82–94% yields under mild conditions.
Despite progress, critical gaps remain:
- Structure-Activity Relationships (SAR) : Limited data on the impact of sulfone stereochemistry on target engagement.
- In vivo efficacy : Most studies are restricted to cell-based assays; animal models are needed to assess bioavailability.
- Off-target effects : The pyrrolidinyl methanone group may inhibit cytochrome P450 isoforms, requiring isoform-specific profiling.
Positioning in Heterocyclic Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold outperforms related heterocycles in three aspects:
- Electronic properties : The pyrazole ring’s electron-rich nature facilitates hydrogen bonding, while the pyridine moiety enables cation-π interactions.
- Synthetic flexibility : Tolerates diverse substituents at positions 1, 3, 4, and 6 without ring distortion.
- Drug-likeness : Computed logP values (2.1–3.8) and polar surface areas (65–90 Ų) align with Lipinski’s rules for 85% of derivatives.
Compared to imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines exhibit superior metabolic stability due to reduced oxidation at the N1 position.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-18-15(20(25)23-7-2-3-8-23)11-16(17-5-4-9-28-17)21-19(18)24(22-13)14-6-10-29(26,27)12-14/h4-5,9,11,14H,2-3,6-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQZIBZNMCIXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4O4S, with a molecular weight of approximately 454.55 g/mol. The structure features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. Notably, the presence of the tetrahydrofuran moiety and the dioxidotetrahydrothiophen group may contribute significantly to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Antiproliferative Effects : Many derivatives have shown significant activity against various cancer cell lines.
- G Protein Activation : Some compounds have been identified as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits cell proliferation in cancer cell lines (e.g., MCF-7, K562) |
| GIRK Channel Activation | Modulates neuronal activity and has potential applications in treating neurological disorders |
| Apoptosis Induction | Activates apoptotic pathways through caspase activation and PARP cleavage |
Several studies have elucidated the mechanisms through which this compound exerts its biological effects:
- Cell Cycle Arrest and Apoptosis : The compound induces apoptosis in cancer cells by activating caspases and inhibiting proliferating cell nuclear antigen (PCNA) levels, which are essential for DNA replication .
- Ion Channel Modulation : By activating GIRK channels, the compound can influence neuronal excitability and potentially offer neuroprotective effects.
Case Studies
Recent investigations into the biological activity of pyrazolo[3,4-b]pyridine derivatives have highlighted their therapeutic potential:
- A study demonstrated that a related compound induced significant apoptosis in MCF-7 breast cancer cells through caspase activation and PARP cleavage, suggesting a similar mechanism may be at play for our target compound .
- Another research effort focused on the activation of GIRK channels by structurally analogous compounds, showing promise for applications in epilepsy and anxiety disorders due to their ability to stabilize neuronal activity.
Q & A
Q. What are the standard synthetic routes for preparing (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with β-ketoesters or nitriles under acidic conditions .
- Sulfone introduction : Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or ozone to generate the 1,1-dioxide moiety .
- Coupling reactions : Suzuki-Miyaura cross-coupling for thiophene attachment, followed by amidation with pyrrolidine .
Critical Parameters : - Temperature control (e.g., 50°C for HCl-mediated salt formation ).
- Purification via column chromatography or recrystallization to isolate intermediates.
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., pyrazolone-thiophene dihedral angles ).
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
Methodological Answer:
Q. What strategies mitigate poor solubility during in vivo testing?
Methodological Answer:
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
